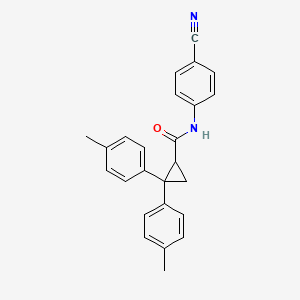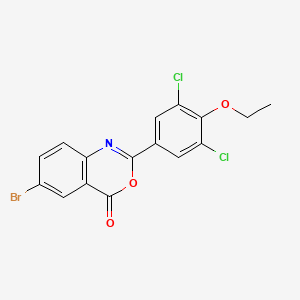![molecular formula C20H19N3OS B4885865 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)
3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes.
Mécanisme D'action
The mechanism of action of 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide involves the inhibition of a specific enzyme called protein kinase CK2. This enzyme is involved in the regulation of various biological processes such as cell growth, differentiation, and apoptosis. By inhibiting this enzyme, this compound can modulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been evaluated for its potential use in the treatment of neurodegenerative disorders due to its ability to protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide in lab experiments include its potent inhibitory activity against protein kinase CK2, its ability to modulate various biological processes, and its potential use in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and its potential toxicity.
Orientations Futures
There are several future directions for the study of 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide. These include:
1. Further evaluation of its potential use in the treatment of various types of cancer.
2. Investigation of its potential use in the treatment of inflammatory disorders.
3. Evaluation of its potential use in the treatment of neurodegenerative disorders.
4. Development of more efficient synthesis methods for this compound.
5. Investigation of its potential use in combination therapy with other drugs.
6. Investigation of its potential use in drug delivery systems.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to be a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes. Therefore, this compound has been evaluated for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the potential of this compound and to develop more efficient synthesis methods and drug delivery systems.
Méthodes De Synthèse
The synthesis of 3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide involves several steps. The first step involves the reaction of 2-methyl-6-phenyl-4-pyrimidinethiol with phenylpropanoyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound. The purity of the compound can be further enhanced by recrystallization.
Applications De Recherche Scientifique
3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to be a potent inhibitor of a specific enzyme that is involved in the regulation of various biological processes such as cell growth, differentiation, and apoptosis. Therefore, this compound has been evaluated for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-15-21-18(16-8-4-2-5-9-16)14-20(22-15)25-13-12-19(24)23-17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBSZBDDFXROND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,3-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4885782.png)
![(2R*,6R*)-2-allyl-1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4885790.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4885796.png)

![3-(1,7-dimethyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4885820.png)
![ethyl 1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4885827.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4885830.png)

![2-(benzylthio)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4885844.png)

![N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4885857.png)
![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![6-[2-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4885879.png)
![N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4885884.png)